molecular formula C18H20N4O3 B2705454 N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415465-25-5

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2705454
M. Wt: 340.383
InChI Key: QVUOGVWNCNPARL-UHFFFAOYSA-N
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Description

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as AMQ-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AMQ-1 belongs to the family of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.

Mechanism Of Action

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 plays a role in various signaling pathways, including the Wnt signaling pathway. By inhibiting the activity of these kinases, N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has the potential to modulate various cellular processes.

Biochemical And Physiological Effects

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide inhibits the growth of cancer cells and induces apoptosis. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate the activity of various signaling pathways, including the Wnt signaling pathway. In vivo studies have shown that N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has potential therapeutic effects in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its ability to modulate various cellular processes, making it a potentially useful tool in scientific research. However, one of the limitations of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is its potential therapeutic effects in cancer. Further studies are needed to determine the optimal dose and duration of treatment for N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in cancer patients. In addition, studies are needed to determine the potential side effects of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in humans.
Another area of interest is the potential use of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases. Further studies are needed to determine the potential therapeutic effects of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in these diseases.
Conclusion
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate various cellular processes, making it a potentially useful tool in scientific research. Further studies are needed to determine the optimal dose and duration of treatment for N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in various diseases.

Synthesis Methods

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that includes the reaction of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)aniline. This intermediate is then reacted with 2-chloroacetamide to form N-(2-methoxyphenyl)-2-(2-oxopropyl)acetamide. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.

Scientific Research Applications

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its ability to modulate the activity of protein kinases. Protein kinases are enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Abnormal kinase activity has been associated with various diseases, including cancer.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(23)21-12-7-8-16(25-2)15(9-12)22-18(24)17-13-5-3-4-6-14(13)19-10-20-17/h7-10H,3-6H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUOGVWNCNPARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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